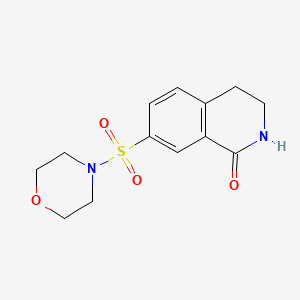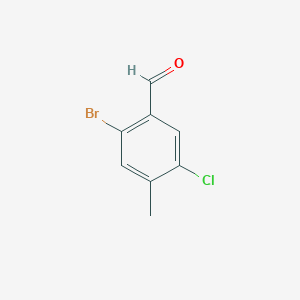
2-Bromo-5-chloro-4-methylbenzaldehyde
Vue d'ensemble
Description
2-Bromo-5-chloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-chloro-4-methylbenzaldehyde . The InChI code is 1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 . The canonical SMILES string is CC1=CC(=C(C=C1Cl)C=O)Br .Chemical Reactions Analysis
This compound has been involved in various chemical reactions, including carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters, and imination and oxidative heterocyclization/carbonylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.49 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . The topological polar surface area is 17.1 Ų . The compound has a complexity of 151 .Applications De Recherche Scientifique
Application 1: Infrared Spectral Data Analysis
- Scientific Field : Spectroscopy
- Summary of the Application : 2-Bromo-5-chloro-4-methylbenzaldehyde has been used in the experimental and theoretical spectral investigation and conformational analysis by IR spectroscopy and density functional theory (DFT) .
- Methods of Application : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
- Results or Outcomes : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Application 2: Reactant in Various Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Bromo-5-chloro-4-methylbenzaldehyde is a reactant involved in various reactions including Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation, and Intramolecular amination .
Application 3: Synthesis of Halobenzaldehydes
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Bromo-5-chloro-4-methylbenzaldehyde has been used in the synthesis of halobenzaldehydes .
- Methods of Application : The synthesis involves the reaction of 2-bromo-4-methylaniline with formaldoxime in the presence of hydrated cupric sulfate, sodium sulfite, and sodium acetate . The reaction product is then isolated by steam distillation .
- Results or Outcomes : The reaction results in the formation of a halobenzaldehyde .
Application 4: Reactant in Carbonylative Stille Couplings
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Bromo-5-chloro-4-methylbenzaldehyde is a reactant involved in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .
Application 5: Synthesis of Substituted Benzaldehydes
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Bromo-5-chloro-4-methylbenzaldehyde has been used in the synthesis of various substituted benzaldehydes .
- Methods of Application : The synthesis involves the reaction of 2-bromo-4-methylaniline with formaldoxime in the presence of hydrated cupric sulfate, sodium sulfite, and sodium acetate . The reaction product is then isolated by steam distillation .
- Results or Outcomes : The reaction results in the formation of various substituted benzaldehydes .
Application 6: Reactant in Knoevenagel Condensation
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-chloro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWTALXUZHXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)
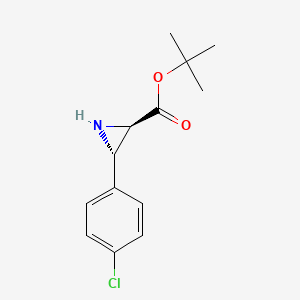
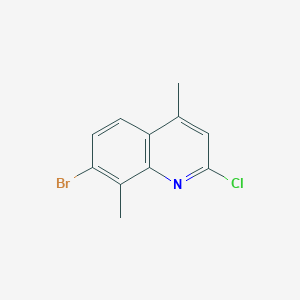

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)


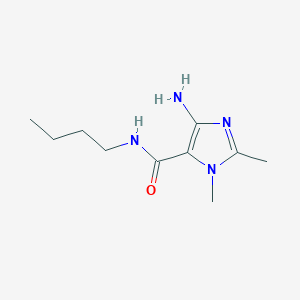
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
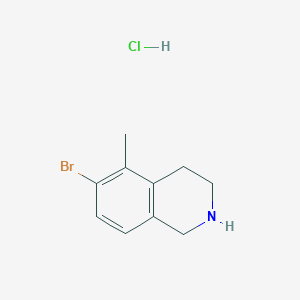
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
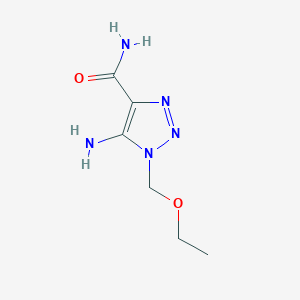
![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
